3-Methylaminophthalimide CAS number and properties
3-Methylaminophthalimide CAS number and properties
An In-depth Technical and Predictive Guide to 3-Methylaminophthalimide
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: This document provides a comprehensive technical guide to the chemical compound 3-Methylaminophthalimide. It is important to note that this specific molecule is not extensively cataloged in commercial chemical databases and lacks a dedicated CAS number and a significant body of published literature. Therefore, this guide adopts a predictive and theoretical framework, grounding its insights in the well-established chemistry of its parent compound, 3-aminophthalimide, and the predictable effects of N-methylation. The synthesis protocols, properties, and applications described herein are based on established principles of organic chemistry and are intended to serve as an expert-level resource for researchers looking to explore this or similar chemical entities.
3-Methylaminophthalimide, systematically named 3-(methylamino)isoindole-1,3-dione, is an aromatic imide featuring a methylamino substituent on the phthaloyl ring. This structure suggests it retains the core fluorophoric properties of the aminophthalimide family while introducing modified electronic and steric characteristics due to the methyl group.
Predicted Physicochemical Data
The following properties are predicted based on the structure and data from analogous compounds like 3-aminophthalimide.
| Property | Predicted Value / Description | Rationale / Comparative Data |
| CAS Number | Not Assigned | Compound is not uniquely indexed in major chemical registries. |
| Molecular Formula | C₉H₈N₂O₂ | Derived from the chemical structure. |
| Molecular Weight | 176.17 g/mol | Calculated from the molecular formula. |
| Appearance | Pale yellow to yellow crystalline solid | Based on the appearance of 3-aminophthalimide. |
| Melting Point | 245-255 °C | Expected to be slightly lower than 3-aminophthalimide (268.5-273.5 °C) due to the disruption of crystal packing by the methyl group. |
| Solubility | Soluble in polar organic solvents (DMF, DMSO, Acetone, Methanol, Ethanol); sparingly soluble in water and nonpolar solvents. | Similar to 3-aminophthalimide, which is used in solvents like DMF for synthesis.[1] |
| Spectral Properties | Strong blue fluorescence in solution. | N-phthalimide derivatives are known to be emissive in the blue spectral region.[2] The methyl group, being weakly electron-donating, is expected to slightly modulate the emission wavelength compared to 3-aminophthalimide. |
Chemical Structure
Caption: Predicted structure of 3-Methylaminophthalimide.
Proposed Synthesis and Mechanistic Rationale
The most logical and efficient pathway to 3-Methylaminophthalimide is via the derivatization of its primary amine precursor, 3-aminophthalimide. The synthesis is a two-stage process beginning with the reduction of a commercially available nitro-compound.
Overall Synthesis Workflow
Caption: Proposed two-stage synthesis of 3-Methylaminophthalimide.
Stage 1: Synthesis of 3-Aminophthalimide
This procedure is well-documented and involves the reduction of 3-nitrophthalimide.[1]
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Causality: The nitro group is a strong electron-withdrawing group that can be readily reduced to a primary amine. Catalytic hydrogenation using Palladium on carbon (Pd/C) is a standard, high-yield method for this transformation. The choice of solvent, such as DMF or methanol, is critical for dissolving the starting material.
Stage 2: N-Methylation of 3-Aminophthalimide (Proposed)
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Expertise & Rationale: While direct alkylation with methyl iodide is possible, it carries a significant risk of over-alkylation (forming a quaternary ammonium salt) and potential N-alkylation at the imide nitrogen. A more controlled and selective method is reductive amination . This process involves two key steps:
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Imine Formation: The primary amine of 3-aminophthalimide reacts with formaldehyde to form a transient imine (or iminium ion under acidic conditions).
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Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), selectively reduces the imine to the secondary amine. These reagents are chosen because they are mild enough not to reduce the phthalimide carbonyl groups. This approach ensures high selectivity for mono-methylation at the desired amino position.
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Spectroscopic Characteristics and Applications
The core value of the aminophthalimide scaffold lies in its strong and environmentally sensitive fluorescence.
Fluorescence Properties
N-substituted phthalimides are known to exhibit fluorescence, often from an intramolecular charge-transfer (ICT) excited state.[3][4] For 3-Methylaminophthalimide:
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Excitation/Emission: It is predicted to absorb UV-A light (approx. 350-400 nm) and emit in the blue region of the visible spectrum (approx. 450-500 nm).[2]
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Solvatochromism: The emission maximum is expected to be sensitive to solvent polarity. In more polar solvents, the ICT excited state is stabilized, which typically leads to a red-shift (bathochromic shift) in the emission wavelength.[5] This property makes it a potential probe for investigating the local polarity of microenvironments, such as protein binding sites or lipid membranes.[6]
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Quantum Yield: The fluorescence quantum yield is predicted to be high in non-polar solvents and may decrease in highly polar, protic solvents due to alternative non-radiative decay pathways.[5][7]
Potential Applications
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Fluorescent Probes and Labels: The most direct application is in the development of fluorescent probes for cellular imaging and bioassays.[8] While the secondary amine is less nucleophilic than a primary amine, it can still be functionalized to conjugate the fluorophore to biomolecules.
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Organic Electronics: N-phthalimide derivatives have been investigated as emitter materials in Organic Light-Emitting Diodes (OLEDs).[2] The predicted blue emission of 3-Methylaminophthalimide makes it a candidate for research in this area.
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Synthetic Intermediate: It can serve as a valuable building block for synthesizing more complex heterocyclic systems or as a key fragment in medicinal chemistry for drug discovery programs.[1]
Detailed Experimental Protocol: Proposed Synthesis
This protocol is a self-validating system, incorporating in-process checks and characterization steps to ensure reaction success and product purity.
Objective: To synthesize 3-Methylaminophthalimide from 3-Aminophthalimide via reductive amination.
Materials:
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3-Aminophthalimide (1.0 eq)
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Formaldehyde (37% solution in water, 1.2 eq)
-
Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Glacial Acetic Acid
-
Methanol (Anhydrous)
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Ethyl Acetate
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Saturated Sodium Bicarbonate solution
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Brine (Saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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TLC plates (Silica gel 60 F₂₅₄)
Workflow Logic
Caption: Logical workflow for the proposed synthesis protocol.
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminophthalimide (1.0 eq) in anhydrous methanol.
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Imine Formation: To the stirred solution, add formaldehyde (1.2 eq). Add a few drops of glacial acetic acid to catalyze imine formation, adjusting the pH to approximately 5-6. Allow the mixture to stir at room temperature for 30-60 minutes.
-
Reduction: Carefully add sodium cyanoborohydride (1.5 eq) to the mixture in small portions over 10-15 minutes. Causality: Portion-wise addition is crucial to control the rate of reaction and any potential gas evolution.
-
Reaction Monitoring (Trustworthiness Check): Allow the reaction to stir at room temperature overnight. Monitor the progress by Thin-Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The product spot should be less polar than the starting 3-aminophthalimide spot. The reaction is complete when the starting material spot is no longer visible under UV light.
-
Workup: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. This neutralizes the acetic acid and destroys any remaining NaBH₃CN.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by either recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.
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Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy.
Safety and Handling
While no specific safety data sheet (SDS) exists for 3-Methylaminophthalimide, precautions should be based on related compounds.
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General Handling: Use in a well-ventilated chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: Assumed to be an irritant to the eyes, skin, and respiratory system. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
References
-
Wuttke, S., et al. (2012). 4‐Aminophthalimide Amino Acids as Small and Environment‐Sensitive Fluorescent Probes for Transmembrane Peptides. Chemistry & Biodiversity. Available at: [Link]
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Jamel, N. M., et al. (2020). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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ResearchGate. (n.d.). Synthesis and fluorescence of N‐substituted‐1,8‐naphthalimides. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Phthalimides. Available at: [Link]
- Google Patents. (n.d.). CN105330587A - Preparation method of 3-acetyl aminophthalimide.
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NextSDS. (n.d.). 2-[3-(Methylamino)propyl]-1H-isoindole-1,3(2H)-dione. Available at: [Link]
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Coyle, J. D., & Newport, G. L. (1979). Nitrogen-substituted Phthalimides : Fluorescence, Phosphorescence, and the Mechanism of Photocyclization. J. Chem. Soc., Perkin Trans. 2, 0(7), 933-937. Available at: [Link]
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Bîrdeanu, M., et al. (2022). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. Molecules. Available at: [Link]
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PubChem. (n.d.). 2-(2-(methylamino)ethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride. Available at: [Link]
- Google Patents. (n.d.). CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate.
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ResearchGate. (n.d.). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing. Available at: [Link]
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Michalak, M., et al. (2023). Effect of N-phenyl substituent on thermal, optical, electrochemical and luminescence properties of 3-aminophthalimide derivatives. Scientific Reports. Available at: [Link]
- Google Patents. (n.d.). US9701632B2 - Process for the production of phthalimides.
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Mohammadi, Z., et al. (2024). Phthalimides: developments in synthesis and functionalization. RSC Medicinal Chemistry. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Phthalimide synthesis. Available at: [Link]
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